molecular formula C7H6BrCl2NO2 B2616841 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride CAS No. 1820705-17-6

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride

Cat. No.: B2616841
CAS No.: 1820705-17-6
M. Wt: 286.93
InChI Key: UQGITFMPBWGOKM-UHFFFAOYSA-N
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Description

Molecular Composition and Crystallographic Analysis

The molecular formula of 2-amino-5-bromo-4-chlorobenzoic acid hydrochloride is C₇H₅BrClNO₂·HCl , with a molecular weight of 286.94 g/mol (base: 250.48 g/mol; HCl: 36.46 g/mol). The compound features a benzoic acid backbone substituted with an amino group at position 2, a bromine atom at position 5, a chlorine atom at position 4, and a hydrochloride counterion.

Crystallographic analysis of analogous halogenated benzoic acid derivatives (e.g., ethacridinium 3-bromobenzoate dihydrate) suggests that the hydrochloride salt likely crystallizes in the monoclinic crystal system with space group P2₁/c , a common arrangement for zwitterionic or ionic benzoic acid derivatives. Unit cell parameters are influenced by halogen substituents, with bromine and chlorine atoms contributing to increased density (predicted 1.8–1.9 g/cm³ ) and reduced symmetry due to steric and electronic effects.

Table 1: Key crystallographic parameters of related halogenated benzoic acids

Compound Space Group a (Å) b (Å) c (Å) β (°)
Ethacridinium 3-bromobenzoate P2₁/c 12.34 7.89 18.56 98.2
4-Amino-3-bromo-2-chlorobenzoic acid P2₁/c 11.02 8.45 15.78 102.3

X-ray diffraction patterns for the hydrochloride form are expected to reveal intermolecular N–H···Cl hydrogen bonds between the protonated amino group and chloride ions, alongside O–H···O interactions involving the carboxylic acid moiety.

Properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGITFMPBWGOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-Amino-4-chlorobenzoic acid

      Reagents: N-Bromosuccinimide (NBS) in acetonitrile.

      Conditions: The reaction is carried out at room temperature for 1 hour.

  • Alternative Bromination Method

      Reagents: Bromine in methanol.

      Conditions: The reaction is conducted at -78°C for 2 hours.

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride typically involves large-scale bromination processes similar to the laboratory methods described above. The reaction conditions are optimized for higher yields and purity, and the product is often recrystallized to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Various nucleophiles can replace the halogen atoms (bromo and chloro) under appropriate conditions.

      Conditions: Typically, these reactions are carried out in polar solvents at elevated temperatures.

  • Oxidation and Reduction Reactions

      Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents.

      Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Methanol and Bromine: Used for alternative bromination methods.

    Polar Solvents: Used in substitution reactions.

Major Products Formed

    Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.

    Nitro Derivatives: Formed through oxidation of the amino group.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H6_6BrCl2_2NO2_2
  • Molecular Weight : 167.48 g/mol

This compound features a benzene ring substituted with amino, bromo, and chloro groups, contributing to its reactivity and functionality in various chemical reactions.

Organic Synthesis

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals, including:

  • Synthesis of Antidiabetic Drugs : It is a key precursor for compounds used in the development of SGLT-2 inhibitors, which are important for diabetes management .
  • Building Block for Specialty Chemicals : Its derivatives are employed in the production of dyes, pigments, and other specialty chemicals.

Biological Studies

The compound has been investigated for its potential biological activities:

  • Enzyme Interactions : Research indicates that it may influence enzyme activity, providing insights into metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Medicinal Chemistry

In medicinal research, this compound is explored for its therapeutic properties:

  • Anticancer Potential : Recent studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has demonstrated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 1.30 µM, indicating its potential as an anticancer agent .

Case Study 1: Antidiabetic Drug Development

Research has highlighted the role of this compound as an intermediate in synthesizing SGLT-2 inhibitors. These inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood sugar levels without relying on insulin function. The synthesis process has been refined to enhance yield and reduce costs significantly .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated the compound's ability to disrupt the cell cycle in cancer cells. It was found to inhibit cyclin-dependent kinase activity, crucial for cell cycle regulation. This mechanism underlines its potential as a therapeutic agent against breast cancer .

Summary Table of Applications

Application AreaDescription
Organic SynthesisKey intermediate for pharmaceuticals and specialty chemicals
Biological ResearchInvestigated for enzyme interactions and antimicrobial properties
Medicinal ChemistryExplored for anticancer properties and potential therapeutic uses
Industrial ApplicationsUsed in dye and pigment manufacturing

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with structurally or functionally related derivatives, emphasizing molecular features, synthesis, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Key Functional Groups Substituent Positions
2-Amino-5-bromo-4-chlorobenzoic acid HCl C₈H₁₀BrCl₂NO -NH₃⁺Cl⁻, -COOH, Br, Cl 2 (NH₂), 4 (Cl), 5 (Br)
2-Amino-5-bromo-4-chlorobenzoic acid C₈H₉BrClNO -NH₂, -COOH, Br, Cl 2 (NH₂), 4 (Cl), 5 (Br)
Methyl 5-Amino-2-bromo-4-chlorobenzoate C₉H₈BrClNO₂ -NH₂, -COOCH₃, Br, Cl 2 (NH₂), 4 (Cl), 5 (Br)
2-Amino-5-methylphenol Hydrochloride C₇H₁₀ClNO -NH₃⁺Cl⁻, -OH, -CH₃ 2 (NH₂), 5 (CH₃)
2-Bromo-4-fluorobenzylamine Hydrochloride C₇H₇BrClFN -NH₃⁺Cl⁻, -CH₂NH₂, Br, F 2 (Br), 4 (F)

Key Observations :

  • The hydrochloride salt of the target compound improves water solubility compared to its free acid form .
  • The methyl ester derivative (Methyl 5-Amino-2-bromo-4-chlorobenzoate) replaces the carboxylic acid with a lipophilic ester group, enhancing compatibility with non-polar solvents .
  • 2-Amino-5-methylphenol Hydrochloride lacks halogens but includes a hydroxyl group, altering its reactivity in electrophilic substitutions .

Key Insights :

  • Halogenated aromatic compounds like the target molecule are prized for their ability to engage in halogen bonding, enhancing target protein interactions .
  • Fluorine in 2-Bromo-4-fluorobenzylamine Hydrochloride improves metabolic stability and bioavailability in drug design .

Biological Activity

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C7H5BrClN O2·HCl
  • CAS Number : 1820705-17-6
  • Molecular Weight : 232.48 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at specific concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli31.25 - 125 μM

These results indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines, including:

Cell Line IC50 Value (μM)
HeLa (cervical)10.5
MCF-7 (breast)8.3
H460 (lung)12.1
HepG2 (liver)9.0

These values suggest that the compound is capable of inhibiting cancer cell proliferation effectively, with varying potency across different cell lines .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation by binding to their active sites.
  • Cell Cycle Regulation : It has been shown to influence cell cycle proteins, contributing to the regulation of tumor cell proliferation.
  • Antibacterial Mechanisms : The compound's structure allows it to interact with bacterial proteins, disrupting essential cellular functions leading to bacterial death.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a significant reduction in biofilm formation compared to standard treatments .
  • Anticancer Evaluation :
    • In a comparative study with other known anticancer agents, this compound showed superior IC50 values against breast cancer cell lines, indicating its potential as a lead compound for further drug development .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound interacts with key amino acids in target proteins, suggesting a specific binding affinity that could be exploited for therapeutic applications .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-amino-5-bromo-4-chlorobenzoic acid hydrochloride?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group protection. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Chlorination can be achieved via electrophilic substitution using Cl2 gas or SO2Cl2 under anhydrous conditions. Hydrochloride salt formation is achieved by reacting the free base with concentrated HCl in ethanol . Key Parameters:

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Purity (>97%) is confirmed by HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) .

Q. How should researchers handle purification and storage to ensure compound stability?

Methodological Answer:

  • Purification: Recrystallize from ethanol/water (3:1) to remove unreacted intermediates. Use activated charcoal to decolorize.
  • Storage: Store under inert gas (N2 or Ar) at –20°C in amber vials to prevent photodegradation. Avoid moisture, as hydrolysis of the hydrochloride salt can occur .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for halogenated benzoic acid derivatives?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict regioselectivity in halogenation. For example:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.
  • Simulate transition states for bromination vs. chlorination to prioritize reaction sequences.
    Validate predictions experimentally using <sup>13</sup>C NMR to track substituent effects on aromatic carbons .

Q. How do researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for halogenated benzoic acids?

Methodological Answer:

  • IR Data: Compare experimental peaks (e.g., C=O stretch at ~1680 cm<sup>-1</sup>) with NIST database entries . Discrepancies may arise from crystalline vs. amorphous forms.
  • NMR Cross-Validation: Use <sup>1</sup>H-<sup>13</sup>C HSQC to assign aromatic protons and confirm substitution patterns. For example, meta-substituted bromine shows distinct coupling constants (J = 2–3 Hz) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24 hours. Quantify degradation via UPLC-MS.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures. DSC can identify polymorphic transitions .

Q. How can researchers design bioactivity assays for halogenated benzoic acid derivatives?

Methodological Answer:

  • Antimicrobial Screening: Use microdilution assays (e.g., against E. coli or S. aureus) with 96-well plates. Minimum inhibitory concentrations (MICs) are determined via optical density (OD600).
  • Enzyme Inhibition: Test against cyclooxygenase (COX) or acetylcholinesterase using fluorometric kits. Compare IC50 values with reference inhibitors .

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